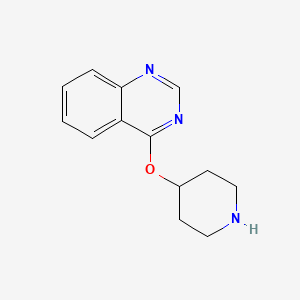
4-(哌啶-4-基氧基)喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-4-yloxy)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a piperidine ring via an oxygen atom. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the piperidine moiety further enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry .
科学研究应用
作用机制
Target of Action
Both piperidine and quinazoline moieties, which are part of the 4-(piperidin-4-yloxy)quinazoline structure, are known to interact with various biological targets . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Similarly, quinazolines show different activities by acting on different body targets such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Mode of Action
Compounds containing piperidine and quinazoline moieties are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives exhibit their effects by inhibiting certain enzymes or interacting with specific receptors . Similarly, quinazoline derivatives can act by inhibiting enzymes like thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Biochemical Pathways
Compounds containing piperidine and quinazoline moieties are known to affect various biochemical pathways . For example, some piperidine derivatives can affect pathways related to inflammation, pain perception, and neurotransmission . Similarly, quinazoline derivatives can affect pathways related to cell proliferation, inflammation, and microbial infection .
Pharmacokinetics
Compounds containing piperidine and quinazoline moieties are known to have various pharmacokinetic properties . For instance, some piperidine derivatives are known to be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys . Similarly, quinazoline derivatives can have various ADME properties depending on their specific structures .
Result of Action
Compounds containing piperidine and quinazoline moieties are known to have various effects at the molecular and cellular levels . For example, some piperidine derivatives can induce changes in cellular signaling, gene expression, and cell proliferation . Similarly, quinazoline derivatives can induce changes in cell proliferation, cell cycle progression, and apoptosis .
Action Environment
The action of compounds containing piperidine and quinazoline moieties can be influenced by various environmental factors . For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .
生化分析
Cellular Effects
Quinazoline derivatives have been shown to have considerable antiproliferative activity against various human cancer cell lines
Molecular Mechanism
Quinazoline derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that 4-(Piperidin-4-yloxy)quinazoline may have similar mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)quinazoline typically involves the reaction of quinazoline derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where a quinazoline derivative with a leaving group (such as a halide) reacts with piperidine in the presence of a base . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 4-(Piperidin-4-yloxy)quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
4-(Piperidin-4-yloxy)quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
相似化合物的比较
Similar Compounds
4-(Morpholin-4-yloxy)quinazoline: Similar structure but with a morpholine ring instead of piperidine.
4-(Pyrrolidin-4-yloxy)quinazoline: Contains a pyrrolidine ring instead of piperidine.
4-(Hydroxypiperidine-4-yloxy)quinazoline: Features a hydroxyl group on the piperidine ring.
Uniqueness
4-(Piperidin-4-yloxy)quinazoline is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties. The piperidine moiety enhances the compound’s lipophilicity, aiding in its ability to cross biological membranes and interact with intracellular targets . Additionally, the specific substitution pattern on the quinazoline core can lead to unique biological activities compared to other similar compounds .
属性
IUPAC Name |
4-piperidin-4-yloxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKIRWASSBAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
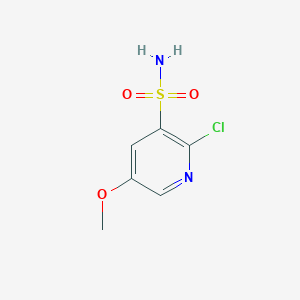
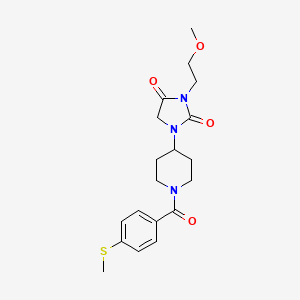
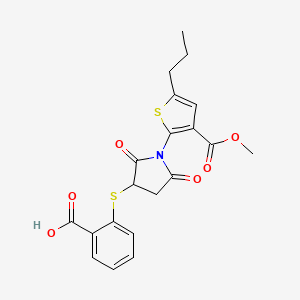

![2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2464843.png)
![2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2464844.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
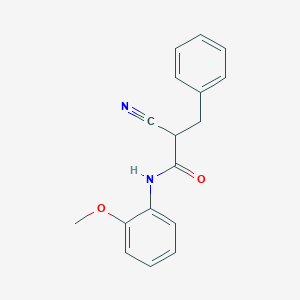
![4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2464857.png)
![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

